2-(Methylthio)-5-nitrobenzo[d]oxazole 2-(Methylthio)-5-nitrobenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14452618
InChI: InChI=1S/C8H6N2O3S/c1-14-8-9-6-4-5(10(11)12)2-3-7(6)13-8/h2-4H,1H3
SMILES:
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol

2-(Methylthio)-5-nitrobenzo[d]oxazole

CAS No.:

Cat. No.: VC14452618

Molecular Formula: C8H6N2O3S

Molecular Weight: 210.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)-5-nitrobenzo[d]oxazole -

Specification

Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
IUPAC Name 2-methylsulfanyl-5-nitro-1,3-benzoxazole
Standard InChI InChI=1S/C8H6N2O3S/c1-14-8-9-6-4-5(10(11)12)2-3-7(6)13-8/h2-4H,1H3
Standard InChI Key HRELECNTXGCNGC-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

The molecular architecture of 2-(Methylthio)-5-nitrobenzo[d]oxazole consists of a benzo[d]oxazole scaffold—a benzene ring fused to an oxazole heterocycle—with functional groups strategically positioned to influence reactivity. The methylthio group at the 2-position contributes electron-donating effects, while the nitro group at the 5-position acts as a strong electron-withdrawing moiety, creating a polarized electronic environment .

Table 1: Physicochemical Properties of 2-(Methylthio)-5-nitrobenzo[d]oxazole

PropertyValue
Molecular FormulaC₈H₆N₂O₃S
Molecular Weight210.21 g/mol
IUPAC Name2-methylsulfanyl-5-nitro-1,3-benzoxazole
Canonical SMILESCSC1=NC2=C(O1)C=C(C=C2)N+[O-]
Boiling/Melting PointsNot reported
SolubilityLikely low in aqueous media

The compound’s planar structure and conjugated π-system facilitate interactions with biological targets and participation in cycloaddition reactions . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct signals for the nitro (∼1,350–1,500 cm⁻¹ asymmetric stretching) and methylthio groups (∼2,500–2,600 cm⁻¹ C-S stretching).

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves nitration and methylthiolation of a benzo[d]oxazole precursor. A reported method employs benzene derivatives, methylthiol, and nitric acid under controlled conditions to introduce substituents regioselectively .

Key Steps:

  • Oxazole Ring Formation: Cyclization of o-aminophenol derivatives with carbon disulfide or thiourea yields the benzoxazole core.

  • Nitration: Electrophilic aromatic substitution introduces the nitro group at the 5-position, directed by the oxazole’s electron-deficient nature.

  • Methylthiolation: Nucleophilic displacement or thioetherification installs the methylthio group at the 2-position .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: The nitro group activates the ring toward displacement reactions, enabling functionalization at adjacent positions .

  • Cycloadditions: The electron-deficient oxazole participates in [4+2] Diels-Alder reactions, forming polycyclic structures.

  • Reduction: Selective reduction of the nitro group to an amine (-NH₂) could yield analogs with enhanced biological activity.

Applications in Organic Synthesis

Pyrrole Synthesis

2-(Methylthio)-5-nitrobenzo[d]oxazole serves as a key intermediate in pyrrole production. Under basic conditions, it undergoes ring-opening and rearrangement to form pyrrole derivatives—valuable motifs in pharmaceuticals and agrochemicals .

Example Reaction:

2-(Methylthio)-5-nitrobenzo[d]oxazoleNH33-Nitropyrrole-2-carbothioate+Byproducts\text{2-(Methylthio)-5-nitrobenzo[d]oxazole} \xrightarrow{\text{NH}_3} \text{3-Nitropyrrole-2-carbothioate} + \text{Byproducts}

Functional Material Precursors

The compound’s nitro and sulfur groups make it a candidate for:

  • Conductive Polymers: Incorporation into thiophene-based polymers for enhanced electron transport.

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu, Fe) to construct porous materials.

Comparative Analysis with Related Derivatives

Table 2: Structural and Functional Comparison of Nitro-Substituted Benzoxazoles

CompoundSubstituent PositionsKey Properties
2-(Methylthio)-5-nitrobenzo[d]oxazole2-SCH₃, 5-NO₂High reactivity in nucleophilic substitution
4-(Methylthio)-2-nitrobenzo[d]oxazole4-SCH₃, 2-NO₂Enhanced antimicrobial activity
2-NitrobenzothiazoleThiazole coreStrong antibacterial effects (MIC 2 µg/mL)

Electronic Effects: Positioning the nitro group at the 5-position (vs. 2-position in analogs) alters electron distribution, potentially favoring electrophilic attacks at the 4- and 6-positions .

Future Research Directions

  • Pharmacological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Synthetic Methodology: Develop catalytic, asymmetric routes to enantiomerically pure derivatives.

  • Materials Science: Explore applications in organic electronics and photocatalysts.

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